2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Anticancer and Antimicrobial Properties
- The compound, as part of a group of [1,2,4]triazole and [1,2,4]triazino[3,4-c][1,2,4]triazine derivatives, shows promising anticancer and antimicrobial activities. These derivatives, including the subject compound, have been synthesized and their structures confirmed through various spectral data. Their biological activities were specifically examined for anticancer and antimicrobial effectiveness (S. Riyadh, N. A. Kheder, & Ahlam M. Asiry, 2013).
Antifungal Activity
- Research involving new pyrazoline and pyrazole derivatives, including compounds similar to the subject chemical, has shown notable antibacterial and antifungal activities. These compounds were evaluated against various organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (S. Y. Hassan, 2013).
Biological Assessment of Novel Acetamides
- A study developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are analogs of the subject compound. These were then subjected to biological assessment, revealing diverse pharmacological activities (V. R. Karpina et al., 2019).
Synthesis and Bioactivity in Agriculture
- Studies on the synthesis of various heterocycles incorporating a thiadiazole moiety, related to the subject compound, indicate potential as insecticidal agents against agricultural pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).
Anticonvulsant Activity
- Research on alkanamide derivatives, which include structures similar to the compound , has explored their potential anticonvulsant activities. The studies focus on derivatives bearing heterocyclic rings like pyrazole, 1,2,4-triazole, and imidazole (Ayse H. Tarikogullari et al., 2010).
Antiviral and Antitumor Activity
- A series of derivatives, similar in structure to the target compound, were synthesized and tested for their antiviral and antitumoral activity. The study highlighted the potential of these compounds, particularly in modulating biological properties towards antiviral or antitumoral activity (Parameshwara Chary Jilloju et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in the growth and survival of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in a significant reduction in tumor cell growth and survival .
Future Directions
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-3-4-15(2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKTJJVSUPFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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